2,6-Dimethylbenzylamine

Beschreibung

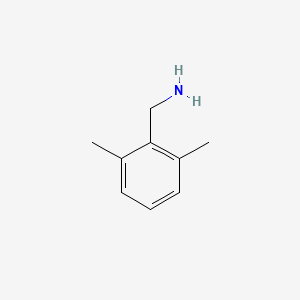

2,6-Dimethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzyl group attached to a dimethylamino functional group. This compound is a colorless liquid and is primarily used as a catalyst in the formation of polyurethane foams and epoxy resins .

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBHFFKSQCNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504685 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-82-2 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step S1: Formation of Alpha-Halogenated Intermediate

- Reactants: 2,6-dimethylaniline (compound II), chloracetyl chloride or bromoacetyl bromide (compound III), and a solvent such as dichloromethane.

- Catalyst: A base catalyst such as triethylamine.

- Conditions: Reaction at 0–80 °C with stirring.

- Outcome: Formation of alpha-halogenated intermediate (compound IV) with high yield (~89% reported).

- Purification: Removal of solvent by decompression, precipitation by adding petroleum ether, and recrystallization to obtain pure intermediate.

Step S2: Reaction with Long-Chain Compound

- Reactants: Compound IV, compound V (a long-chain compound), and a second solvent.

- Conditions: Stirring and reaction at 70–120 °C.

- Workup: Washing with ethyl acetate, filtration to isolate compound VI as a precipitate.

Step S3: Quaternization and Final Product Formation

- Reactants: Compound VI, a second base catalyst, and reactant A (acyl chlorides or ester compounds).

- Conditions: Stirring at 30–80 °C.

- Outcome: Formation of the final 2,6-dimethylbenzylamine derivative (compound I).

- Advantages: High conversion rate due to efficient quaternization of the alpha-halogenated intermediate.

- Purification: Recrystallization without complex chromatography, yielding high purity product.

Table 1: Reaction Conditions and Yields for Stepwise Synthesis

| Step | Reactants | Catalyst/Base | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| S1 | 2,6-dimethylaniline + chloracetyl chloride | Triethylamine | Dichloromethane | 0–80 | 89 | Precipitation and recrystallization |

| S2 | Compound IV + compound V | None specified | Second solvent | 70–120 | Not stated | Ethyl acetate washing, filtration |

| S3 | Compound VI + acyl chloride/ester | Second base catalyst | Third solvent (mild) | 30–80 | Not stated | Quaternization, final product formation |

This method is industrially promising due to the use of common chemical raw materials, avoidance of complex chromatographic purification, and high product purity achieved by recrystallization.

Alternative Synthetic Routes (Related Compounds)

While direct preparation methods for this compound are limited, synthetic strategies for related compounds such as 2,6-dimethoxybenzoic acid provide insights into aromatic substitution and functional group transformations that could be adapted for amine synthesis.

- Sodium metal is melted in toluene to form sodium sand.

- Sodium sand reacts with chlorobenzene in the presence of a catalyst to form sodium phenide.

- Sodium phenide reacts with 1,3-dimethoxybenzene to form 2,6-dimethoxyphenyl sodium.

- Carbon dioxide is introduced to carboxylate the intermediate.

- Acidification and crystallization yield 2,6-dimethoxybenzoic acid.

Although this method pertains to acid synthesis, the approach of using sodium phenide intermediates and controlled temperature reactions could inform amine synthesis pathways.

Analysis of Preparation Strategies

| Aspect | Halogenated Intermediate Route | Sodium Phenide Route (Related) |

|---|---|---|

| Starting Material | 2,6-dimethylaniline | Toluene, chlorobenzene, sodium metal |

| Key Intermediate | Alpha-halogenated compound | Sodium phenide and 2,6-dimethoxyphenyl sodium |

| Reaction Conditions | Mild to moderate temperatures (0–120 °C) | Controlled temperatures (0–27 °C) |

| Catalysts/Base Used | Triethylamine and other base catalysts | Sodium metal, propyl carbinol catalyst |

| Purification | Recrystallization, filtration | Crystallization in methanol/water system |

| Industrial Viability | High, due to simple raw materials and purification | Moderate, more steps and sensitive conditions |

Research Findings and Practical Considerations

- The alpha-halogenation followed by quaternization provides a high conversion rate and purity, making it suitable for scale-up.

- Use of common solvents like dichloromethane and ethyl acetate facilitates easy workup.

- Avoidance of complicated chromatographic steps reduces production costs.

- Temperature control is critical in each step to ensure selectivity and yield.

- The method allows for modification of the long-chain substituent by varying compound V and reactant A, enabling synthesis of diverse derivatives.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylbenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkyl halides like hexyl bromide are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Quaternary ammonium salts.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylbenzylamine has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in the synthesis of polyurethane foams and epoxy resins.

Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.

Industry: It is used in the production of coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylbenzylamine primarily involves its role as a catalyst. It facilitates the formation of polyurethane foams and epoxy resins by accelerating the reaction between isocyanates and polyols. The dimethylamino group in the compound acts as a nucleophile, enhancing the reactivity of the benzyl group and promoting the formation of the desired products .

Vergleich Mit ähnlichen Verbindungen

- N,N-Dimethylbenzylamine

- N-Methylbenzylamine

- Benzylamine

Comparison: 2,6-Dimethylbenzylamine is unique due to the presence of two methyl groups on the benzyl ring, which enhances its steric hindrance and affects its reactivity compared to other similar compounds. For instance, N,N-Dimethylbenzylamine lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions .

Biologische Aktivität

2,6-Dimethylbenzylamine (DMBA) is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and toxicology. This article explores the biological activity of DMBA, focusing on its pharmacokinetics, metabolism, effects on various biological systems, and potential therapeutic applications.

Pharmacokinetics

Absorption and Metabolism

DMBA is well-absorbed following oral administration in animal models. Its bioavailability is influenced by first-pass metabolism, primarily occurring in the liver through cytochrome P450 enzymes. This metabolic process leads to the formation of various metabolites, some of which exhibit toxic or bioactive properties. Notably, metabolites such as 4-methylaminophenol and 2-aminophenol have been identified in blood and urine samples following administration .

Excretion

The primary route of excretion for DMBA and its metabolites is through urine, with a minor fraction eliminated via feces. Studies indicate that detectable metabolites appear in the bloodstream shortly after administration, with peak concentrations reached within 30 minutes to two hours .

Biological Effects

Nervous System Effects

Research indicates that DMBA may influence neurotransmitter levels, particularly serotonin and dopamine, which can affect mood and behavior. This suggests potential implications for mood disorders or neuropharmacological applications .

Anti-inflammatory Properties

Preliminary studies have suggested that DMBA possesses anti-inflammatory properties. However, further research is necessary to substantiate these claims and elucidate the underlying mechanisms .

Toxicological Studies

Toxicological assessments have highlighted several adverse effects associated with DMBA exposure:

- Methaemoglobin Formation : In studies involving intravenous administration to dogs and cats, methaemoglobin formation was noted at doses ranging from 24 to 92 mg/kg body weight. The formation of methaemoglobin can lead to decreased oxygen-carrying capacity in the blood .

- Histopathological Changes : High doses of DMBA resulted in significant histopathological changes in various organs, including kidney pigmentation and liver hyperplasia. These effects were dose-dependent, with severe outcomes observed at higher concentrations .

Case Studies

A notable study involved administering DMBA to rats at varying doses to assess its toxicokinetic profile and biological effects. The study reported:

- Dose-Dependent Toxicity : At doses exceeding 62 mg/kg body weight per day, rats exhibited increased haematopoietic cell numbers in the spleen and other organ abnormalities .

- No Observed Adverse Effect Level (NOAEL) : The study concluded that a NOAEL could not be determined due to the severity of observed lesions at all tested doses .

Summary of Findings

| Parameter | Observation |

|---|---|

| Absorption | Well-absorbed after oral administration; bioavailability affected by first-pass metabolism |

| Metabolism | Metabolized by cytochrome P450 enzymes; produces potentially toxic metabolites |

| Excretion | Primarily excreted via urine; metabolites detectable shortly after administration |

| Nervous System Effects | Influences serotonin and dopamine levels; potential implications for mood disorders |

| Anti-inflammatory Properties | Preliminary evidence suggests anti-inflammatory effects |

| Toxicity | Methaemoglobin formation; significant organ damage at high doses |

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 2,6-Dimethylbenzylamine in laboratory settings?

- Methodological Guidance :

- Handling : Use chemical fume hoods to avoid inhalation of vapors or dust. Wear nitrile gloves, lab coats, and OSHA-approved respiratory protection if aerosolization occurs. Avoid contact with strong oxidizers, acids, or moisture to prevent unintended reactions .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C in a dry, dark environment. Ensure separation from water sources and oxidizing agents .

- Safety Measures : In case of spills, use non-sparking tools to collect material into sealed containers. For exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

Q. How is this compound employed as a reagent in organic synthesis?

- Synthetic Applications :

- Carboxamide Formation : Reacts with carboxylic acids or activated esters (e.g., using HATU/DIEA in DMF) to form stable amide bonds. For example, it was used to synthesize G protein-coupled receptor kinase inhibitors with yields up to 75% .

- Building Block : Serves as a sterically hindered amine in heterocyclic compounds, such as tetrahydropyrimidines, enhancing selectivity in drug candidates .

- Optimization Tips : Use polar aprotic solvents (DMF, DMSO) and coupling agents (HATU, EDCI) for efficient reactions. Purify via silica gel chromatography or recrystallization .

Advanced Research Questions

Q. What mechanistic insights do computational studies provide for this compound in cyclometallation reactions?

- Key Findings :

- Chelation Role : Acts as a directing group in iridium-catalyzed C–H activation. The methyl groups enhance steric stabilization, favoring five-membered metallacycle formation .

- Kinetic vs. Thermodynamic Control : Computational models (DFT) show that electron-donating methyl groups lower activation barriers for oxidative addition, accelerating cyclometallation .

Q. How does the steric profile of this compound influence its reactivity in catalytic systems?

- Steric Effects :

- The 2,6-dimethyl substitution creates a "bulky pocket," reducing unwanted side reactions (e.g., dimerization) in palladium-catalyzed cross-couplings. This enhances regioselectivity in aryl-amine bond formations .

- Electronic Modulation : Methyl groups mildly donate electrons, stabilizing transition states in nucleophilic substitutions. This was critical in synthesizing kinase inhibitors with >95% purity .

Q. What are the toxicological implications of this compound in preclinical studies?

- Risk Assessment :

- Acute Toxicity : Rodent studies indicate LD₅₀ > 500 mg/kg (oral), with primary effects on respiratory and gastrointestinal systems. Chronic exposure may reduce body weight and food intake .

- Mitigation : Use ALARA (As Low As Reasonably Achievable) principles. Monitor airborne levels via GC-MS and implement institutional exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.